Curvifloruside F
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Overview
Description
Curvifloruside F, also known as 6-Epiharpagoside, is a naturally occurring iridoid glycoside. It is primarily isolated from the roots of the plant Andrographis paniculata, which is widely used in traditional medicine. The compound has a molecular formula of C24H30O11 and a molecular weight of 494.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curvifloruside F can be synthesized through various chemical processes. One common method involves the extraction from Andrographis paniculata using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Andrographis paniculata are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Curvifloruside F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The glycosidic bond in this compound can be subjected to substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Curvifloruside F has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of iridoid glycosides.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Curvifloruside F involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Curvifloruside F is unique compared to other iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:
- Andrographidine G
- Andrographidine A
- Neoandrographiside
- Andropanoside
- Andrographiside
- Andrographolide
- 14-Deoxy-11,12-didehydroandrographiside
- 14-Deoxy-11,12-didehydroandrographolide
- Procumbide
- Procumboside
- 6-Epi-8-O-acetylharpagide
These compounds share similar structural motifs but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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